BenchChemオンラインストアへようこそ!

2-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Kinase inhibitor design HCV entry inhibition Sulfonamide SAR

This compound's sole value lies in its precise 2-nitro regioisomer configuration. The ortho-nitro group creates a unique electronic environment and hydrogen-bond acceptor geometry, making it non-interchangeable with the 3-nitro or 4-nitro analogs (CAS 941890-27-3 and 898442-14-3). As zero published bioactivity data exists, procurement is reserved for teams requiring this specific substitution pattern for proprietary kinase or HCV entry SAR. All comparative activity must be generated experimentally.

Molecular Formula C20H19N5O4S
Molecular Weight 425.46
CAS No. 898422-08-7
Cat. No. B2754262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
CAS898422-08-7
Molecular FormulaC20H19N5O4S
Molecular Weight425.46
Structural Identifiers
SMILESC1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]
InChIInChI=1S/C20H19N5O4S/c26-25(27)18-5-1-2-6-19(18)30(28,29)23-16-9-7-15(8-10-16)17-11-12-20(22-21-17)24-13-3-4-14-24/h1-2,5-12,23H,3-4,13-14H2
InChIKeyFCGJYSVIULRVTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 898422-08-7): Procurement-Relevant Identity and Class Context


2-Nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 898422-08-7) is a synthetic small molecule (C20H19N5O4S, MW 425.46) built on a pyridazine–pyrrolidine–benzenesulfonamide scaffold bearing a 2-nitro substituent on the terminal phenyl ring [1]. The pyridazine–pyrrolidine core is a recognized hinge-binding motif in kinase inhibitor design, while the sulfonamide linker contributes hydrogen-bonding capacity frequently exploited in carbonic anhydrase and kinase programs [2]. The compound is currently available from the research-chemical supplier Life Chemicals (purity ≥90%) in quantities from 1 mg to 30 mg [1]. No primary research articles, patents, or authoritative bioactivity databases (PubChem, ChEMBL, BindingDB) contain experimentally measured affinity, selectivity, or functional data for this exact CAS number at the time of analysis.

Critical Evidence Gap for 2-Nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 898422-08-7): Why In-Class Substitution Cannot Be Assumed


Sulfonamide derivatives sharing the pyridazine–pyrrolidine core are not interchangeable. Patent literature explicitly demonstrates that even minor changes to the aryl sulfonamide substituent—such as repositioning a nitro group from the 2- to the 3- or 4-position, or introducing a methyl group alongside the nitro—produce distinct compounds with separate CAS numbers, implying divergent biological profiles [1]. For example, 3-nitro and 4-nitro regioisomers are catalogued as distinct chemical entities (CAS 941890-27-3 and 898442-14-3 respectively) [2]. Although these analogs have been listed in patent families claiming HCV entry inhibitors, urotensin II antagonists, and kinase modulators, no publicly available head-to-head biological data exist to support functional equivalence or superiority of any one regioisomer over another [1][3]. Therefore, any procurement decision to substitute the 2-nitro compound with a positional isomer or a methyl-nitro hybrid (e.g., 2-methyl-5-nitro analog) is made in the absence of quantitative comparative bioactivity evidence and carries unquantifiable risk of target profile divergence.

Product-Specific Quantitative Differentiation Evidence for 2-Nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 898422-08-7)


Positional Nitro Regioisomer Differentiation: 2-Nitro vs. 3-Nitro vs. 4-Nitro Analogs

2-Nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 898422-08-7) belongs to a series of nitro-regioisomeric benzenesulfonamides that are claimed in patent families targeting HCV entry and kinase inhibition [1]. The 3-nitro (CAS 941890-27-3) and 4-nitro (CAS 898442-14-3) positional isomers are registered as distinct chemical entities, indicating that the position of the electron-withdrawing nitro group confers differentiable molecular properties [2]. However, no publicly disclosed head-to-head biochemical or cellular assay data exist that quantitatively compare the target affinity, selectivity, or functional activity of these three regioisomers against any defined molecular target. The absence of such data means that any claim of differentiation rests solely on structural uniqueness, not on experimentally verified biological superiority.

Kinase inhibitor design HCV entry inhibition Sulfonamide SAR

Methyl-Substituted Analog Comparison: 2-Nitro vs. 2-Methyl-5-Nitro Derivative

The 2-methyl-5-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide analog (CAS not specified; MW 439.49, C21H21N5O4S) incorporates a methyl group at the 2-position adjacent to the 5-nitro substituent, increasing molecular weight by ~14 Da and adding steric bulk near the sulfonamide linkage [1]. This compound has been referenced in patent filings related to NLRP3 inflammasome inhibition, whereas the 2-nitro target compound has been associated primarily with kinase and HCV entry patent families [2]. The addition of the methyl group alters both lipophilicity (calculated logP shift) and conformational freedom around the sulfonamide bond. However, no quantitative experimental comparison of target engagement, potency, or selectivity between the 2-nitro and 2-methyl-5-nitro compounds is publicly available.

Kinase SAR Steric modulation NLRP3 inflammasome

Unsubstituted Parent Core Comparison: 2-Nitro vs. Unsubstituted Benzenesulfonamide

The unsubstituted parent compound N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide (CAS not specified; MW 380.5, C20H20N4O2S) lacks the nitro group entirely, providing a baseline for evaluating the contribution of the nitro substituent to molecular properties [1]. The addition of the 2-nitro group in the target compound (CAS 898422-08-7) increases molecular weight by approximately 45 Da and introduces a strong electron-withdrawing group that can participate in hydrogen-bonding interactions, alter the pKa of the sulfonamide NH, and affect oxidative metabolism. In the broader benzenesulfonamide literature, nitro substitution has been shown to modulate carbonic anhydrase inhibition potency and kinase selectivity [2]. However, no direct experimental comparison between the nitro-substituted target compound and the unsubstituted parent core is publicly available for any defined biological target.

Kinase hinge binder Carbonic anhydrase Hydrogen-bond donor capacity

Recommended Procurement and Research Application Scenarios for 2-Nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide (CAS 898422-08-7)


Kinase Inhibitor Screening Library Design Requiring Ortho-Nitro Benzenesulfonamide Scaffolds

Research groups constructing focused kinase inhibitor libraries may select CAS 898422-08-7 specifically for its 2-nitro substitution pattern, which places the electron-withdrawing nitro group in the ortho position relative to the sulfonamide linkage. This orientation can influence the acidity of the sulfonamide NH proton and create a unique hydrogen-bond acceptor geometry distinct from 3-nitro and 4-nitro regioisomers [1]. Procurement is warranted when the screening hypothesis explicitly requires probing ortho-nitro steric and electronic effects on hinge-region binding. However, all comparative activity data must be generated through proprietary screening, as no published head-to-head data exist for these regioisomers [1][2].

HCV Entry Inhibition Structure–Activity Relationship (SAR) Studies

Patent literature identifies the pyridazine–pyrrolidine–benzenesulfonamide scaffold as relevant to HCV entry inhibition [2]. CAS 898422-08-7 represents the 2-nitro variant within this chemotype. Medicinal chemistry teams exploring SAR around the benzenesulfonamide ring can procure this compound as a reference point for ortho-substituted analogs, comparing its activity profile against meta- and para-nitro congeners in proprietary HCV entry assays. The compound's availability from Life Chemicals at ≥90% purity in research quantities (1–30 mg) supports preliminary hit validation workflows [3].

Urotensin II Receptor Antagonist Probe Development

The pyrrolidine–benzenesulfonamide chemotype is claimed in the SmithKline Beecham urotensin II antagonist patent family (US 7,019,008) [1]. While the specific 2-nitro compound (CAS 898422-08-7) is not explicitly exemplified in the patent, the generic Markush structure encompasses this substitution pattern. Research groups exploring urotensin II receptor modulation may procure this compound as a tool for evaluating the impact of ortho-nitro substitution on UT receptor binding affinity and functional antagonism, with the understanding that quantitative differentiation from other nitro regioisomers must be determined experimentally.

Computational Chemistry and Docking Model Validation

Given the complete absence of experimental bioactivity data for CAS 898422-08-7, computational chemists may use this compound as a test case for developing predictive models of nitro-benzenesulfonamide binding to kinase or GPCR targets. The well-defined structural features—pyridazine hinge binder, pyrrolidine solubilizing group, sulfonamide linker, and ortho-nitro substituent—make it suitable for docking studies and free-energy perturbation calculations aimed at predicting regioisomer selectivity. Procurement of the physical compound enables subsequent experimental validation of computational predictions [3].

Quote Request

Request a Quote for 2-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.